molecular formula C15H16N2 B1420915 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline CAS No. 1221725-87-6

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Cat. No. B1420915
M. Wt: 224.3 g/mol
InChI Key: KXMNPYKIVCLNIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .


Molecular Structure Analysis

The molecular structure of “4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline” was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .


Chemical Reactions Analysis

The most direct method for the preparation of “4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline” is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline” include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Novel Polymer Synthesis for Solar Cells

A novel monomer, closely related to 4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline, has been synthesized and used in the electrochemical synthesis of a polymer and its composite with graphene in aqueous solutions. This polymer demonstrates enhanced conductivity and porosity, making it highly effective as a counter electrode in the fabrication of dye-sensitized solar cells, showing a significant increase in energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).

Advanced Synthesis Techniques

A sequential Ugi four-component reaction (4-CR)/CH activation technique using (diacetoxyiodo)benzene has been developed for synthesizing 3-(diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones. This method offers advantages like good yields, high bond-forming efficiency, and selectivity with short reaction times, indicating its potential for creating complex indole derivatives efficiently (Ghabraie & Balalaie, 2014).

Electrochromic Materials Development

Research into donor–acceptor systems incorporating 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-(4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl)-N-(4-nitrophenyl)aniline and similar compounds has led to the synthesis of highly stable conducting polymers. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

Novel Indole-Based Urease Inhibitors

A study on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides demonstrated potent in vitro inhibitory potential against the urease enzyme. This indicates the potential of these compounds for therapeutic applications in treating diseases related to urease activity, showcasing the versatility of indole derivatives in medical research (Nazir et al., 2018).

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c16-14-4-1-11(2-5-14)9-12-3-6-15-13(10-12)7-8-17-15/h1-6,10,17H,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMNPYKIVCLNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1H-indol-5-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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